N-(2-ethoxyphenyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide
Description
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N7O2/c1-3-31-20-7-5-4-6-19(20)23-22(30)28-14-12-27(13-15-28)16-21-24-25-26-29(21)18-10-8-17(2)9-11-18/h4-11H,3,12-16H2,1-2H3,(H,23,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWGBACEEZVKRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethoxyphenyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is a compound of interest due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on different biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine core, which is often associated with a range of pharmacological activities. Its structure can be summarized as follows:
- Molecular Formula : C₁₈H₂₀N₆O₂
- Molecular Weight : 352.4 g/mol
- CAS Number : 951482-84-1
1. Antimicrobial Activity
Several studies have indicated that tetrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown in vitro activity against various bacterial strains, including Escherichia coli and Bacillus subtilis .
| Compound | Activity | Reference |
|---|---|---|
| This compound | Moderate antibacterial activity | |
| 5-substituted 1H-tetrazoles | Antifungal against Penicillium spp. |
2. Neuroprotective Effects
Research has highlighted the neuroprotective potential of certain tetrazole derivatives. In a study involving acute cerebral ischemia models, related compounds demonstrated significant improvements in survival rates and neuroprotection in mice . The mechanism appears to involve modulation of neuroinflammatory pathways.
3. Enzyme Inhibition
Another area of interest is the inhibition of enzymes such as alpha-amylase. Compounds with similar structures have been evaluated for their ability to inhibit alpha-amylase activity, showing promising results that suggest potential applications in managing diabetes .
| Enzyme | Inhibition Activity | Reference |
|---|---|---|
| Alpha-amylase | High inhibition potency (2–4 times more than acarbose) |
Case Study 1: Antimicrobial Efficacy
In a comparative study, various tetrazole derivatives were synthesized and tested for their antimicrobial efficacy. The results indicated that compounds with specific substitutions at the tetrazole ring showed enhanced activity against both gram-positive and gram-negative bacteria .
Case Study 2: Neuroprotection in Ischemia
A study demonstrated that a related compound significantly prolonged survival time in mice subjected to induced ischemia. The compound was able to rescue splenocytes effectively, indicating its potential as a neuroprotective agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tetrazole-Containing Piperazine Derivatives
Compound 1 : N-(m-tolyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide (CAS 1049364-29-5)
- Structure : Differs by substituting the 2-ethoxyphenyl group with an m-tolyl (methylphenyl) group.
- Molecular Weight : 391.5 (C₂₁H₂₅N₇O).
- The m-tolyl group may sterically hinder interactions compared to the ortho-substituted ethoxyphenyl in the target compound .
Compound 2 : N-ethyl-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide (CAS 1049412-57-8)
- Structure : Replaces the 2-ethoxyphenyl with an ethyl group and the p-tolyl with a 4-methoxyphenyl.
- Molecular Weight : 345.40 (C₁₆H₂₃N₇O₂).
- The smaller ethyl group may reduce steric bulk, favoring entropic gains in binding .
Compound 3 : 1-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride (CAS 1351632-73-9)
- Structure : Lacks the carboxamide moiety and incorporates a 4-chlorophenyl group.
- Key Differences : The dihydrochloride salt improves aqueous solubility, while the electron-withdrawing chlorine atom may enhance stability but reduce aromatic interactions .
Piperazine-Carboxamide Derivatives with Alternative Heterocycles
Compound 4 : N-(2-Chloro-6-fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A25)
- Structure: Replaces tetrazole with a quinazolinone moiety.
- Properties : Melting point 191.2°C, yield 54.1%.
- Higher melting points suggest greater crystalline stability .
Compound 5 : (E)-5-(2-Ethoxyphenyl)-N-(4-(methylsulfonyl)but-3-en-2-yl)-1H-pyrazole-3-carboxamide (24a)
- Structure : Pyrazole core instead of tetrazole, with a sulfonyl group.
- Key Differences : The sulfonyl group increases polarity and may improve solubility. The ethoxyphenyl group mirrors the target compound, suggesting shared synthetic intermediates or bioactivity profiles .
Piperazine Derivatives with Bulky Substituents
Compound 6 : N-cyclohexyl-4-[1-(2,4-dichlorophenyl)-1-(p-tolyl)methyl]piperazine-1-carboxamide
- Structure : Features a benzhydryl (dichlorophenyl-p-tolylmethyl) group.
- Key Differences : The bulky substituent may restrict piperazine ring flexibility, reducing entropy loss upon binding. Demonstrated activity as an hCB1 receptor antagonist highlights the impact of steric bulk on receptor selectivity .
Comparative Analysis of Key Properties
Research Findings and Implications
Tetrazole vs. Quinazolinone: Tetrazoles (target compound) are more metabolically stable than carboxylic acids but lack the hydrogen-bonding versatility of quinazolinones. This trade-off may favor tetrazoles in oral drug design .
Substituent Effects: Ethoxy vs. Methoxy: Ethoxy groups (target compound) offer moderate lipophilicity, balancing solubility and membrane permeability. Methoxy groups (Compound 2) may enhance metabolic resistance . Chlorophenyl vs.
Synthetic Accessibility : The target compound’s synthesis likely parallels methods in (amide coupling) and (heterocyclic assembly), emphasizing modular approaches for structure-activity relationship (SAR) studies .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-ethoxyphenyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of structurally analogous piperazine-tetrazole hybrids typically involves multi-step processes. For example:
- Step 1 : Formation of the tetrazole core via cyclization of nitriles with sodium azide/ammonium chloride under reflux (70–80°C, 12–24 hours) .
- Step 2 : Alkylation or substitution at the piperazine nitrogen using reagents like 4-(chloromethyl)benzamides or bromomethyl derivatives under alkaline conditions (K₂CO₃, acetonitrile, reflux for 4–6 hours) .
- Step 3 : Coupling of the ethoxyphenyl carboxamide group via carbodiimide-mediated amidation (e.g., EDC/HOBt, DMF, RT for 24 hours).
- Yield Optimization : Reaction time, solvent polarity (e.g., acetonitrile vs. DMF), and stoichiometric ratios (e.g., 1:1.2 for nucleophile-electrophile pairs) significantly impact purity and yield. Impurities from incomplete coupling or residual solvents require column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Critical for verifying substitution patterns (e.g., piperazine methylene protons at δ 2.5–3.5 ppm; tetrazole aromatic protons at δ 7.2–8.1 ppm) .
- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular ion peaks (e.g., [M+H]⁺ calculated for C₂₇H₂₈N₆O₂: 485.2295; observed 485.2298) .
- HPLC-PDA : Validates purity (>95%) using C18 columns (acetonitrile/water + 0.1% TFA, UV detection at 254 nm) .
Advanced Research Questions
Q. How can computational methods predict the biological target profile of this compound, particularly in neurological or oncological contexts?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into receptors (e.g., 5-HT₆ serotonin receptors or EGFR kinases) based on structural analogs like piperazine-containing enzyme inhibitors .
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess binding stability and ligand-receptor interactions (e.g., hydrogen bonds with Asp106/Arg108 in 5-HT₆) .
- ADMET Prediction : Tools like SwissADME predict blood-brain barrier penetration (e.g., logP ~3.2 suggests moderate CNS activity) .
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values across studies)?
- Methodological Answer :
- Assay Standardization : Validate protocols using positive controls (e.g., donepezil for acetylcholinesterase inhibition) and uniform buffer conditions (pH 7.4, 37°C) .
- Metabolic Stability Testing : Incubate the compound with liver microsomes (human/rat) to identify metabolites that may interfere with activity measurements (LC-MS/MS analysis) .
- Orthogonal Assays : Confirm kinase inhibition via both radiometric (³³P-ATP) and fluorescence-based (Z′-LYTE) methods to rule out assay-specific artifacts .
Q. How does the electronic nature of substituents (e.g., p-tolyl vs. fluorophenyl) on the tetrazole ring influence receptor binding affinity?
- Methodological Answer :
- SAR Studies : Synthesize analogs with electron-withdrawing (fluoro) or donating (methoxy) groups. Test against target receptors (e.g., adenosine A₂A) to correlate substituent effects with IC₅₀ shifts .
- DFT Calculations : Compute electrostatic potential maps (Gaussian 09, B3LYP/6-31G*) to identify regions of high electron density interacting with receptor residues (e.g., π-π stacking with Phe168 in A₂A) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
